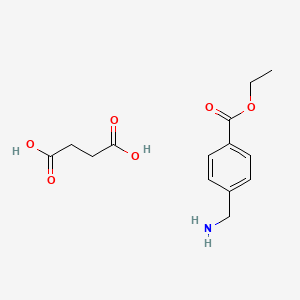
Butanedioic acid;ethyl 4-(aminomethyl)benzoate
Overview
Description
Butanedioic acid; ethyl 4-(aminomethyl)benzoate:
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Butanedioic Acid (Succinic Acid):
- Butanedioic acid can be synthesized through the hydrogenation of maleic acid or maleic anhydride. The reaction typically involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures .
- Another method involves the microbial fermentation of glucose using bacteria such as Actinobacillus succinogenes or Mannheimia succiniciproducens .
-
Ethyl 4-(aminomethyl)benzoate:
- This compound can be synthesized by the esterification of 4-(aminomethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions .
- Another method involves the alkylation of 4-(aminomethyl)benzoic acid with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods:
- Industrial production of butanedioic acid often involves the catalytic hydrogenation of maleic anhydride. This process is carried out in large reactors under controlled conditions to ensure high yield and purity .
- Ethyl 4-(aminomethyl)benzoate is produced on an industrial scale through esterification reactions, where the reaction conditions are optimized for maximum efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide .
- Reducing agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst .
- Substitution reagents: Alkyl halides, acyl chlorides .
Major Products Formed:
Scientific Research Applications
Chemistry:
- Butanedioic acid is used as a precursor in the synthesis of various chemicals, including 1,4-butanediol, tetrahydrofuran, and gamma-butyrolactone .
- Ethyl 4-(aminomethyl)benzoate is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Butanedioic acid plays a role in the citric acid cycle, which is essential for cellular respiration and energy production in living organisms .
- Ethyl 4-(aminomethyl)benzoate is used in the study of enzyme inhibition and receptor binding in biological systems .
Medicine:
- Butanedioic acid derivatives are used in the formulation of drugs for the treatment of metabolic disorders and as excipients in pharmaceutical formulations .
- Ethyl 4-(aminomethyl)benzoate is investigated for its potential use as a local anesthetic and in the development of novel therapeutic agents .
Industry:
Mechanism of Action
Butanedioic Acid:
- Butanedioic acid acts as an intermediate in the citric acid cycle, where it undergoes enzymatic transformations to produce energy in the form of ATP .
- It is involved in the regulation of various metabolic pathways and serves as a building block for the synthesis of other important biomolecules .
Ethyl 4-(aminomethyl)benzoate:
Comparison with Similar Compounds
-
Butanedioic Acid:
- Fumaric acid
- Maleic acid
- Adipic acid
-
Ethyl 4-(aminomethyl)benzoate:
- Ethyl 4-aminobenzoate
- Methyl 4-aminobenzoate
- Benzocaine
Uniqueness:
Properties
IUPAC Name |
butanedioic acid;ethyl 4-(aminomethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.C4H6O4/c1-2-13-10(12)9-5-3-8(7-11)4-6-9;5-3(6)1-2-4(7)8/h3-6H,2,7,11H2,1H3;1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKFTHBIBQOPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CN.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















